1-Amino-2-methyloctan-2-ol
Description
1-Amino-2-methyloctan-2-ol is a branched-chain amino alcohol characterized by an eight-carbon backbone (octan-2-ol) with a methyl group at the C2 position and an amino group (-NH2) at the C1 position. Its molecular formula is C9H21NO, and its estimated molecular weight is 159.27 g/mol (calculated based on structural analogs). The compound’s structure suggests moderate hydrophobicity due to the long aliphatic chain, balanced by polar functional groups (-NH2 and -OH), which may influence solubility and reactivity.
Properties
CAS No. |
72799-65-6 |
|---|---|
Molecular Formula |
C9H21NO |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
1-amino-2-methyloctan-2-ol |
InChI |
InChI=1S/C9H21NO/c1-3-4-5-6-7-9(2,11)8-10/h11H,3-8,10H2,1-2H3 |
InChI Key |
RKBWVYGDXDVCME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-methyloctan-2-ol can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 2-methyloctan-2-ol with ammonia under controlled conditions can yield the desired amino alcohol .
Industrial Production Methods: Industrial production of 1-Amino-2-methyloctan-2-ol typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as alkylation, reduction, and purification to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-methyloctan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions .
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amino alcohols .
Scientific Research Applications
1-Amino-2-methyloctan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-Amino-2-methyloctan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 1-Amino-2-methyloctan-2-ol, we compare it with three structurally related amino alcohols, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
Structural and Functional Differences
Chain Length and Hydrophobicity: 1-Amino-2-methyloctan-2-ol’s eight-carbon backbone confers higher hydrophobicity compared to 2-Amino-2-Methyl-Propan-1-OL (C4), which is more water-soluble. The latter’s compact structure (C4) also results in a lower boiling point (~200°C estimated) compared to longer-chain analogs.
Functional Group Placement: The amino and hydroxyl groups in 1-Amino-2-methyloctan-2-ol are on adjacent carbons (C1 and C2), facilitating intramolecular hydrogen bonding, which may stabilize its conformation. This contrasts with 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol, where the amino and hydroxyl groups are separated by a phenoxy-substituted carbon, altering reactivity .
Applications: Shorter-chain analogs like 2-Amino-2-Methyl-Propan-1-OL are prioritized for industrial applications (e.g., corrosion inhibitors) due to cost-effective synthesis and handling . Aromatic derivatives, such as 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol, are used as pharmaceutical reference standards, highlighting their role in quality control for drugs like metaxalone .
Research Implications and Gaps
Further studies are needed to elucidate its biological activity, solubility profiles, and industrial viability.
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